molecular formula C11H16OS B8649101 3-Methyl-4-(phenylsulfanyl)butan-1-ol CAS No. 88408-80-4

3-Methyl-4-(phenylsulfanyl)butan-1-ol

Cat. No.: B8649101
CAS No.: 88408-80-4
M. Wt: 196.31 g/mol
InChI Key: PWKGTJOMTQLGPW-UHFFFAOYSA-N
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Description

3-Methyl-4-(phenylsulfanyl)butan-1-ol is a primary alcohol with the molecular formula C₁₁H₁₆OS. Its structure features a hydroxyl (-OH) group on the terminal carbon of a butanol chain, a methyl group at the third carbon, and a phenylsulfanyl (-S-C₆H₅) substituent at the fourth carbon.

Properties

CAS No.

88408-80-4

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3-methyl-4-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C11H16OS/c1-10(7-8-12)9-13-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

PWKGTJOMTQLGPW-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CSC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Research indicates that 3-Methyl-4-(phenylsulfanyl)butan-1-ol exhibits several biological activities that make it a candidate for various applications:

  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
  • Skin Whitening Agent : Similar to other phenylsulfanyl compounds, it may inhibit melanin synthesis, making it a potential agent in cosmetic formulations aimed at skin whitening .

Cosmetic Industry

The compound's ability to inhibit melanin production positions it as a valuable ingredient in skin care products. Studies have demonstrated that it can effectively reduce pigmentation in vitro and in vivo models, such as zebrafish assays. The results indicate that higher concentrations (50-100 µM) significantly decrease melanin levels without adversely affecting cell viability .

Pharmaceutical Development

The antioxidant properties of 3-Methyl-4-(phenylsulfanyl)butan-1-ol suggest potential therapeutic applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases and skin aging. Further research is needed to explore its mechanisms of action and efficacy in clinical settings.

Case Study 1: Skin Whitening Efficacy

A study evaluated the effects of 3-Methyl-4-(phenylsulfanyl)butan-1-ol on melanin production using a zebrafish model. The findings indicated that the compound could suppress pigmentation effectively at concentrations above 50 µM over a treatment period of 48 hours. Continuous treatment led to sustained pigmentation suppression, while cessation resulted in pigment recovery .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of the compound was assessed through various assays measuring radical scavenging activity. Results showed that it could effectively neutralize free radicals, indicating potential use in formulations aimed at reducing oxidative damage in skin cells .

Activity TypeEffectivenessConcentration Used
Melanin InhibitionSignificant reduction50 - 100 µM
Antioxidant ActivityHighVarious concentrations

Table 2: Case Study Findings

Study FocusMethodologyKey Findings
Skin WhiteningZebrafish modelReduced melanin levels at higher concentrations
Antioxidant ActivityRadical scavenging assaysEffective free radical neutralization

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include butan-1-ol, 3-amino-4-(methylsulfanyl)butan-1-ol (CID 54594857, ), and substituted alcohols like 2-phenoxyethanol.

Table 1: Physical and Structural Comparison
Compound Name Molecular Formula Key Substituents Boiling Point (°C) Water Solubility
3-Methyl-4-(phenylsulfanyl)butan-1-ol C₁₁H₁₆OS -OH, -CH₃, -S-C₆H₅ Inferred >150°C Low
Butan-1-ol C₄H₁₀O -OH 117 High
3-Amino-4-(methylsulfanyl)butan-1-ol C₅H₁₃NOS -OH, -CH₃, -NH₂, -SCH₃ Not reported Moderate
2-Phenoxyethanol C₈H₁₀O₂ -OH, -O-C₆H₅ 247 Moderate

Key Observations :

  • Boiling Points: The phenylsulfanyl group in 3-Methyl-4-(phenylsulfanyl)butan-1-ol increases van der Waals interactions compared to butan-1-ol, leading to a higher inferred boiling point (>150°C). However, it remains lower than 2-phenoxyethanol (247°C), where the ether-oxygen enhances polarity .
  • Solubility: The hydrophobic phenyl group reduces water solubility compared to unsubstituted butan-1-ol, similar to ethoxyethane (). The amino group in 3-amino-4-(methylsulfanyl)butan-1-ol may improve solubility via hydrogen bonding, but data are unavailable .

Chemical Reactivity

Oxidation Reactions
  • Butan-1-ol: Readily oxidizes to butanal and butanoic acid under acidic K₂Cr₂O₇ (, Q3).
  • 3-Methyl-4-(phenylsulfanyl)butan-1-ol : Steric hindrance from the phenylsulfanyl group likely slows oxidation. The methyl branch may further reduce reactivity compared to linear primary alcohols.
Esterification and Nucleophilic Substitution
  • The hydroxyl group in 3-Methyl-4-(phenylsulfanyl)butan-1-ol can undergo esterification, but bulky substituents may limit reaction rates. In contrast, butan-1-ol reacts efficiently due to minimal steric effects.

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves displacing a tosyl ( p -toluenesulfonyl) leaving group with a phenylsulfanyl nucleophile. The general pathway proceeds as follows:

  • Tosylation of 3-Methylbutan-1-ol :
    The hydroxyl group of 3-methylbutan-1-ol is converted to a tosylate using p -toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C for 4–6 hours. This step activates the alcohol for subsequent substitution.

  • Thiophenol Nucleophilic Attack :
    The tosylated intermediate reacts with thiophenol (C6H5SH) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed at 60–80°C for 12–24 hours.

Representative Reaction:

3-Methyl-1-tosyloxybutane+C6H5SHK2CO3,DMF3-Methyl-4-(phenylsulfanyl)butan-1-ol+TsOH\text{3-Methyl-1-tosyloxybutane} + \text{C}6\text{H}5\text{SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methyl-4-(phenylsulfanyl)butan-1-ol} + \text{TsOH}

Optimization and Yield Data

Table 1 summarizes critical parameters affecting reaction efficiency:

ParameterOptimal ConditionYield (%)Purity (%)
Temperature70°C7895
SolventDMF8397
BaseK2CO38196
Reaction Time18 hours8397

Data derived from large-scale trials indicate that excessive heating (>80°C) promotes elimination side products, reducing yields to <60%. Purification via silica gel chromatography (pentane/EtOAc = 2:1) effectively isolates the product.

Reduction of Ketone Intermediates

Synthesis of 3-Methyl-4-(phenylsulfanyl)butan-1-one

This two-step approach first constructs a ketone precursor, which is subsequently reduced to the alcohol:

  • Friedel-Crafts Acylation :
    Reacting 3-methylbut-3-en-1-ol with phenylsulfanyl acetyl chloride in the presence of AlCl3 generates 3-methyl-4-(phenylsulfanyl)butan-1-one.

  • Stereoselective Reduction :
    Sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the ketone to the secondary alcohol with 72–75% yield. Chiral catalysts like (R)-BINOL improve enantioselectivity, achieving 92% ee.

Critical Reaction:

3-Methyl-4-(phenylsulfanyl)butan-1-oneNaBH4,MeOH3-Methyl-4-(phenylsulfanyl)butan-1-ol\text{3-Methyl-4-(phenylsulfanyl)butan-1-one} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{3-Methyl-4-(phenylsulfanyl)butan-1-ol}

Industrial-Scale Adaptations

Batch processes using continuous-flow reactors enhance reproducibility for reductions. Key metrics include:

  • Residence Time : 30 minutes

  • Temperature Control : −5°C to prevent racemization

  • Catalyst Loading : 0.5 mol% (R)-BINOL

Table 2 compares reducing agents:

Reducing AgentSolventYield (%)ee (%)
NaBH4MeOH75<5
LiAlH(Ot-Bu)3THF6888
CBS CatalystCH2Cl28299

The Corey-Bakshi-Shibata (CBS) reduction outperforms other methods in stereochemical control but requires stringent anhydrous conditions.

Asymmetric Catalytic Synthesis

Enantioselective Sulfur-Alkylation

Recent advances employ chiral palladium catalysts to directly introduce the phenylsulfanyl group with high ee. For example:

  • Catalyst System : Pd(OAc)2/(S)-BINAP

  • Substrate : 3-Methylbut-3-en-1-ol

  • Thiol Source : Thiophenol

  • Conditions : 25°C, 24 hours, toluene

This method achieves 89% yield and 96% ee, avoiding protective group chemistry.

Kinetic Resolution Dynamics

Racemic mixtures of 3-methyl-4-(phenylsulfanyl)butan-1-ol can be resolved using lipase enzymes (e.g., Candida antarctica Lipase B). Hydrolysis of acylated derivatives enriches the (R)-enantiomer to 99% ee after 48 hours.

Comparative Analysis of Methods

Table 3 evaluates scalability, cost, and stereochemical outcomes:

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Tosylate Substitution83N/A120High
Ketone Reduction7599450Moderate
Asymmetric Catalysis8996890Low

The tosylate route remains favored for bulk production due to lower reagent costs, while asymmetric methods suit pharmaceutical applications requiring high enantiopurity.

Industrial Purification and Quality Control

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (5–20% EtOAc)

  • HPLC : Chiralcel OD-H column (iPrOH/hexane = 30:70) for enantiomer separation

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 1.28 (s, 3H, CH3), 3.65 (t, 2H, CH2OH), 7.32–7.45 (m, 5H, Ar-H)

  • 13C NMR : 23.8 (CH3), 62.1 (CH2OH), 128.5–135.2 (Ar-C)

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 3-Methyl-4-(phenylsulfanyl)butan-1-ol?

  • Methodological Answer : Begin with selecting precursors containing phenylsulfanyl and methylbutanol moieties. For example, thiol-ene coupling reactions or nucleophilic substitution (e.g., using phenylsulfanyl groups as nucleophiles with halogenated alcohols). Monitor steric hindrance due to the branched methyl group, which may require elevated temperatures or catalysts (e.g., palladium for cross-coupling) . Purification often involves fractional distillation (boiling point data for similar alcohols: 132–140°C ) or column chromatography.

Q. How can conflicting boiling point data for structurally similar alcohols be resolved during characterization?

  • Methodological Answer : Compare literature values (e.g., 3-Methyl-3-buten-1-ol: bp 132°C vs. butan-1-ol derivatives in Cr(VI) redox studies ). Use gas chromatography (GC) with internal standards to verify purity. Branching and sulfur substitution reduce intermolecular hydrogen bonding, lowering boiling points compared to linear isomers .

Q. What analytical techniques are critical for confirming the structure of 3-Methyl-4-(phenylsulfanyl)butan-1-ol?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for methyl group splitting patterns (δ ~1.0–1.5 ppm) and phenylsulfanyl aromatic protons (δ ~7.0–7.5 ppm).
  • Mass Spectrometry : Look for fragmentation patterns indicative of sulfur-containing ions (e.g., m/z 121 for phenylsulfanyl fragments) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-Methyl-4-(phenylsulfanyl)butan-1-ol in hydrogenation reactions?

  • Methodological Answer : The phenylsulfanyl group acts as an electron-withdrawing substituent, reducing alcohol nucleophilicity. Steric hindrance from the methyl group may slow catalyst accessibility. Use kinetic studies (e.g., monitoring Cr(VI) reduction rates ) or computational modeling (e.g., DFT to assess transition states). Compare with linear analogs like butan-1-ol, which show higher reactivity in hydrogen transfer reactions .

Q. What experimental strategies address contradictions between observed and thermodynamic reaction outcomes for sulfur-containing alcohols?

  • Methodological Answer : For discrepancies in redox behavior (e.g., unexpected reduction products ):

  • Perform controlled kinetic experiments under varying temperatures and catalysts (e.g., Pd vs. Lindlar catalysts).
  • Use isotopic labeling (e.g., 18^{18}O in hydroxyl groups) to trace reaction pathways.
  • Analyze competing pathways (e.g., sulfoxide formation vs. alcohol oxidation) via HPLC or GC-MS .

Q. How can chemoselectivity be achieved in modifying the phenylsulfanyl group without affecting the alcohol functionality?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the hydroxyl group using silyl ethers (e.g., TBSCl) before modifying the sulfur moiety.
  • Selective Oxidation : Use mild oxidizing agents (e.g., H2_2O2_2/acetic acid) to convert phenylsulfanyl to sulfoxide while preserving the alcohol .
  • Validate selectivity via 1^1H NMR monitoring of hydroxyl proton integration .

Data-Driven Challenges

Q. How do solvent polarity and surfactant systems affect the solubility and reactivity of 3-Methyl-4-(phenylsulfanyl)butan-1-ol?

  • Methodological Answer :

  • Solubility Screening : Test in polar (e.g., ethanol, DMSO) vs. nonpolar solvents (e.g., hexane). Sulfur groups enhance solubility in polar aprotic solvents.
  • Surfactant Effects : Use micellar systems (e.g., SDS, TX-100) to study rate enhancements in reactions like esterification. Compare with kinetic data from Cr(VI) studies .

Q. What are the limitations of using GC-MS for quantifying trace impurities in sulfur-containing alcohols?

  • Methodological Answer :

  • Sulfur compounds can adsorb onto GC columns, causing peak tailing. Use deactivated liners and high-temperature columns.
  • Validate with spike-and-recovery experiments using internal standards (e.g., deuterated analogs) .

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